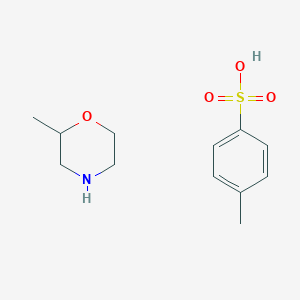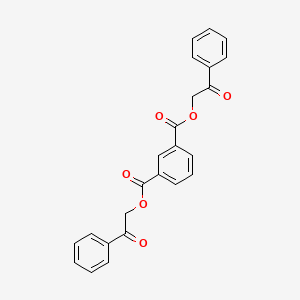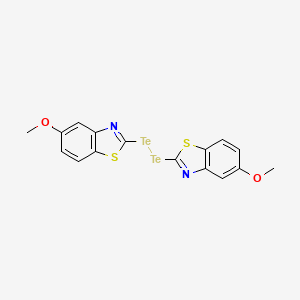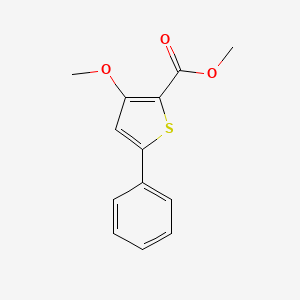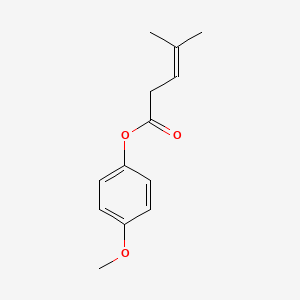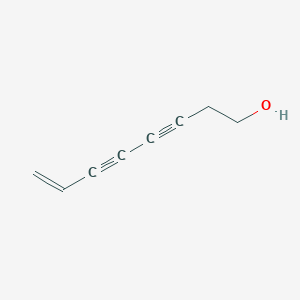
Triphenylsilyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenylsilyl prop-2-enoate is an organosilicon compound characterized by the presence of a triphenylsilyl group attached to a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triphenylsilyl prop-2-enoate typically involves the reaction of triphenylsilyl chloride with prop-2-enoic acid or its derivatives. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Triphenylsilyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The triphenylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like Grignard reagents.
Major Products: The major products formed from these reactions include silanols, siloxanes, alcohols, and various substituted derivatives .
Scientific Research Applications
Triphenylsilyl prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of triphenylsilyl prop-2-enoate involves its ability to form stable covalent bonds with various functional groups. This property makes it an effective protecting group in organic synthesis. The compound can also interact with biological molecules, potentially altering their activity and stability .
Comparison with Similar Compounds
Triphenylmethyl prop-2-enoate: Similar structure but with a triphenylmethyl group instead of a triphenylsilyl group.
Triphenylsilyl acetate: Similar functional group but with an acetate moiety instead of a prop-2-enoate.
Uniqueness: Triphenylsilyl prop-2-enoate is unique due to its combination of the triphenylsilyl group and the prop-2-enoate moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific reactivity and stability .
Properties
CAS No. |
118181-60-5 |
|---|---|
Molecular Formula |
C21H18O2Si |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
triphenylsilyl prop-2-enoate |
InChI |
InChI=1S/C21H18O2Si/c1-2-21(22)23-24(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h2-17H,1H2 |
InChI Key |
HVMNIRCQQXUXRP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


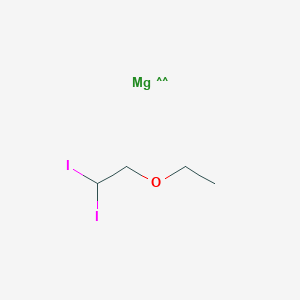
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)

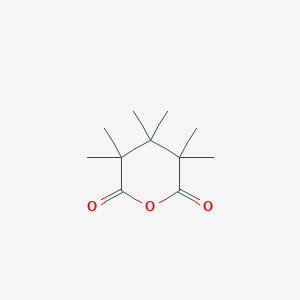

![N-[(2-Ethenyl-4,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14302194.png)
